molecular formula C5H6N2O2 B1210293 Imidazoleacetic acid CAS No. 645-65-8

Imidazoleacetic acid

Cat. No.: B1210293
CAS No.: 645-65-8
M. Wt: 126.11 g/mol
InChI Key: PRJKNHOMHKJCEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidazoleacetic acid is an endogenous ligand that stimulates imidazole receptors . It interacts with several targets, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . These targets play crucial roles in various biological processes, contributing to the compound’s overall effect.

Mode of Action

For instance, it can act as a ligand for imidazole receptors, potentially influencing their signaling pathways

Biochemical Pathways

This compound is involved in the histidine metabolism pathway . It is a downstream metabolite of histidine, formed from histidine by histidine decarboxylase . This indicates that this compound might influence processes related to histidine metabolism, potentially affecting downstream effects such as protein synthesis and enzymatic reactions.

Pharmacokinetics

It is known to be biosynthesized from imidazole-4-acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial . This suggests that it might be metabolized and excreted through pathways involving these enzymes.

Result of Action

Given its role as an endogenous ligand for imidazole receptors , it might influence cellular signaling pathways related to these receptors, potentially affecting cellular functions such as growth, differentiation, and metabolism.

Action Environment

It is known that biocatalytic methods for iaa production are environmentally friendly and cost-effective, suggesting that environmental conditions might influence its synthesis .

Biochemical Analysis

Biochemical Properties

Imidazoleacetic acid is involved in biochemical reactions as a product of the metabolism of imidazole-4-acetaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial . This compound interacts with various enzymes and proteins, including aldehyde dehydrogenase, which catalyzes its formation. Additionally, this compound can interact with other biomolecules, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interact with receptors in the central nervous system, affecting neurotransmitter release and neuronal activity . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic processes, leading to alterations in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including alterations in neurotransmitter release and neuronal activity . Threshold effects have been observed in studies, indicating that the dosage of this compound is critical in determining its impact on cellular function and overall health.

Metabolic Pathways

This compound is involved in the histidine metabolism pathway. It can be biosynthesized from imidazole-4-acetaldehyde through the action of aldehyde dehydrogenase, mitochondrial . This metabolic pathway involves several enzymes and cofactors that facilitate the conversion of histidine to this compound. The presence of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound within tissues can influence its biological activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The presence of this compound in these compartments can affect its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazoleacetic acid can be synthesized through various methods. One efficient biocatalytic synthesis involves converting L-histidine to imidazole-4-pyruvic acid using an Escherichia coli whole-cell biocatalyst expressing membrane-bound L-amino acid deaminase. The obtained imidazole-4-pyruvic acid is then decarboxylated to this compound under the action of hydrogen peroxide .

Industrial Production Methods: Traditional chemical synthesis methods include the acid hydrolysis of cyanomethylimidazole. these methods often require harsh chemicals and result in environmental pollution and byproduct formation . The biocatalytic method mentioned above is more environmentally friendly and cost-effective, making it promising for industrial production .

Chemical Reactions Analysis

Types of Reactions: Imidazoleacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative decarboxylation of imidazole-4-pyruvic acid yields this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1H-imidazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJKNHOMHKJCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30581-89-6 (Parent)
Record name Imidazoleacetic acid
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50214751
Record name Imidazole-4-acetic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imidazoleacetic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

645-65-8
Record name 1H-Imidazole-5-acetic acid
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Record name Imidazoleacetic acid
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Record name Imidazole-4-acetic acid
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Record name Imidazole-4-acetic acid
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Record name 2-(1H-imidazol-4-yl)acetic acid
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Record name IMIDAZOLEACETIC ACID
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Record name Imidazoleacetic acid
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Synthesis routes and methods I

Procedure details

The coding sequence of the VHH was subcloned in vector pET22 using the NcoI and NotI restriction sites according to the manufacturer's instructions (Novagen, Darmstadt, Germany). Transformed E. coli BL 21 (DE3) cells expressed VHHs in the periplasm after induction by IPTG 1 mM for 18 hours at 15° C. Periplasmic extracts were obtained by spheroplasting cells, suspended in 50 mM sodium phosphate buffer pH 8 containing 20% sucrose and 1 mM EDTA, and hydrolysing the peptidoglycan with 5 mg/ml lysozyme for 20 min at 4° C., in the presence of protease inhibitors (Complete™, Boehringer Mannheim, Germany). The suspension was then centrifuged 2 min at 10,000 rpm. The supernatant corresponding to the periplasmic extract was kept at 4° C. Purified VHHs were obtained by IMAC using a chelating agarose column charged with Ni2+ (Superflow Ni-NTA, Qiagen Ltd, UK) according to manufacturer's instructions. Purified VHH were dialysed against PBS and the protein content was measured using the Bradford reagent. The purity of the final preparation was evaluated by SDS-PAGE with Coomassie staining and by Western blot.
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Synthesis routes and methods II

Procedure details

A 10/2.5 cm Econocolumn (Bic-Rad, Hemel Hempsted, UK) was packed with 40 ml chelating Sepharose fast flow (Pharmacia Biotech, St Albans, UK) and equilibrated under gravity with 100 ml water. Metal ions (100 ml) were loaded as 0.1M copper sulphate, zinc chloride or nickel chloride (Sigma) in water and washed through with the same volume of equilibrium buffer (PBS/1M NaCl). NaCl was added to the concentrated dialysed supernatant to a final concentration of 1M to prevent leaching of metal ions from the column33. Up to 300 ml supernatant was loaded and the unbound material collected. Competitive elution was carried out using an imidazole gradient of 40, 60, 80, 100 and 120 mM, collecting 250 ml batchwise of bound product at each step. The column was regenerated by stripping metal ions with 100 ml of 50 mM EDTA and re-equilibrated with several column volumes of water.
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Synthesis routes and methods III

Procedure details

The cell pellet was homogenized in 6 volumes 0.1 M Tris-HCl pH 8, 0.2 M NaCl, 5 mM DTT, 1 mM EDTA, and Apo-2L was isolated from the soluble fraction by IMAC on a chelating hiTRAP column (Pharmacia) charged with nickel. The Apo-2L had a weak affinity for immobilized metal and could be eluted with low concentrations of imidazole. A final purification was obtained by cation exchange chromatography on a SP hiTRAP column (Pharmacia). Concentrations of purified Apo-2L variants were determined by absorbance measurements using an e280 of 1.4 mg−1 ml cm−1.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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